2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol. It is characterized by the presence of both imidazole and pyridine rings, making it a heterocyclic compound. The compound is known to be an irritant and has been classified with specific hazard codes indicating that it can be harmful if swallowed and causes skin irritation . Its CAS number is 112230-20-3, and it is often utilized in various chemical research applications.
Currently, there is no documented information regarding a specific mechanism of action for CMIP.HCl in biological systems.
As with most chemicals, it is advisable to handle CMIP.HCl with caution due to the following potential hazards:
The chemical behavior of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is influenced by its chloromethyl group, which can undergo nucleophilic substitution reactions. This property allows it to react with various nucleophiles, potentially leading to the formation of more complex compounds. For example, the chloromethyl group can be replaced by amines or alcohols, producing substituted derivatives of imidazo[1,2-a]pyridine. Additionally, the compound may participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the imidazole ring.
Research indicates that 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits significant biological activity. It has been studied for its potential as an antitumor agent and as a modulator of various biological pathways. The compound's structure allows it to interact with specific biological targets, making it a candidate for further pharmacological studies. Its biological effects may include inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves several steps:
These methods may vary based on specific laboratory conditions and desired purity levels.
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride finds applications in:
Interaction studies involving 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride have focused on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action at the molecular level. Preliminary findings suggest that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, thereby influencing cellular responses.
Several compounds share structural similarities with 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Heterocyclic | Methyl group instead of chloromethyl; known carcinogen |
| 4-Chloro-3-methylimidazo[1,2-a]pyridine | Heterocyclic | Contains additional chlorine; potential mutagenic properties |
| 5-Bromo-3-methylimidazo[1,2-a]pyridine | Heterocyclic | Bromine substitution; studied for its biological activity |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | Heterocyclic | Additional chlorine; modified reactivity profile |
Each of these compounds exhibits unique characteristics that distinguish them from 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. The presence and position of substituents significantly influence their chemical behavior and biological activity.
Irritant